Cas no 1782311-81-2 (2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid
- EN300-1972870
- 1782311-81-2
- 2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
-
- インチ: 1S/C12H10F4O2/c13-10-7(11(4-5-11)6-9(17)18)2-1-3-8(10)12(14,15)16/h1-3H,4-6H2,(H,17,18)
- InChIKey: HFSRDPOSCJRBTQ-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=CC=CC=1C1(CC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 262.06169221g/mol
- どういたいしつりょう: 262.06169221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 37.3Ų
2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972870-10.0g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1972870-1.0g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1972870-10g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1972870-0.1g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1972870-0.25g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1972870-0.5g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1972870-1g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1972870-5g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1972870-0.05g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1972870-2.5g |
2-{1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}acetic acid |
1782311-81-2 | 2.5g |
$2771.0 | 2023-09-16 |
2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid 関連文献
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2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acidに関する追加情報
Recent Advances in the Study of 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid (CAS: 1782311-81-2)
The compound 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid (CAS: 1782311-81-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery, owing to their ability to modulate biological targets with high specificity. The presence of both fluorine and trifluoromethyl groups in 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid enhances its metabolic stability and binding affinity, making it a promising candidate for further development. Researchers have employed advanced synthetic methodologies to optimize the yield and purity of this compound, with recent publications reporting improved protocols for its large-scale production.
In vitro and in vivo studies have demonstrated that 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid exhibits potent inhibitory effects on specific enzymatic pathways implicated in inflammatory and oncogenic processes. Notably, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a selective modulator of COX-2, with minimal off-target effects. These findings suggest its potential utility in the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and certain cancers.
Pharmacokinetic analyses have further elucidated the compound's favorable absorption and distribution profiles, with preliminary data indicating good oral bioavailability and tissue penetration. However, challenges remain in optimizing its elimination half-life and minimizing potential drug-drug interactions. Ongoing research is focused on structural derivatization to enhance these pharmacokinetic properties while maintaining its therapeutic efficacy.
The mechanistic insights gained from recent studies have also shed light on the compound's unique mode of action at the molecular level. X-ray crystallography and molecular docking simulations have revealed that 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid forms stable interactions with key amino acid residues in its target proteins, providing a structural basis for its high selectivity. These findings are expected to guide the design of next-generation analogs with improved potency and safety profiles.
Looking ahead, several pharmaceutical companies have initiated preclinical development programs for derivatives of this compound, with particular focus on its application in precision medicine approaches. The integration of computational modeling and high-throughput screening technologies is expected to accelerate the identification of optimal candidates for clinical translation. As research progresses, 2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid and its analogs may emerge as important tools in addressing unmet medical needs across multiple therapeutic areas.
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